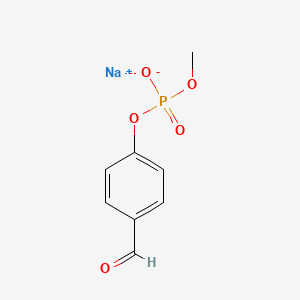

Sodium 4-formylphenyl methyl phosphate

Description

Sodium 4-formylphenyl methyl phosphate is an organophosphate compound characterized by a methyl phosphate group attached to a 4-formylphenyl moiety, with a sodium counterion. These compounds are typically synthesized via phosphorylation reactions involving hydroxybenzaldehydes or through Arbuzov reactions, yielding products with applications in polymer chemistry, gas storage, and pharmaceutical intermediates .

Properties

CAS No. |

99281-07-9 |

|---|---|

Molecular Formula |

C8H8NaO5P |

Molecular Weight |

238.11 g/mol |

IUPAC Name |

sodium;(4-formylphenyl) methyl phosphate |

InChI |

InChI=1S/C8H9O5P.Na/c1-12-14(10,11)13-8-4-2-7(6-9)3-5-8;/h2-6H,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

AVSXBVJTAQAXLS-UHFFFAOYSA-M |

SMILES |

COP(=O)([O-])OC1=CC=C(C=C1)C=O.[Na+] |

Canonical SMILES |

COP(=O)([O-])OC1=CC=C(C=C1)C=O.[Na+] |

Synonyms |

methyl 4-formylphenyl phosphate MFPP sodium methyl 4-formylphenyl phosphate |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among related compounds lie in the substituents attached to the phenyl ring and the phosphate/phosphonate backbone:

Research Findings and Data

Critical Analysis and Gaps

- Structural ambiguity : this compound’s exact structure and synthesis route remain unverified in the provided evidence.

- Performance data : Applications inferred from analogues require experimental validation, particularly for ionic interactions and solubility.

- Crystallography : Unlike tris(4-formylphenyl)phosphane oxide , the sodium variant’s crystal structure and polymorphism are unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.